molecular formula C15H23Cl2NO2 B4399871 4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride

4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride

Cat. No. B4399871
M. Wt: 320.3 g/mol
InChI Key: GSFDHNJMRGKDQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist that has been widely studied for its potential therapeutic applications. This compound is a potent antagonist of the CB1 receptor, which is responsible for many of the psychoactive effects of cannabis.

Mechanism of Action

4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor is activated by endocannabinoids, which are naturally occurring compounds that are produced by the body. When the CB1 receptor is activated, it produces a variety of physiological and psychological effects, including pain relief, appetite stimulation, and mood alteration. By blocking the CB1 receptor, this compound can prevent the effects of endocannabinoids and other cannabinoids, such as THC.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to reduce food intake and body weight in obese animals. This compound has also been shown to reduce drug-seeking behavior in animals that have been trained to self-administer drugs of abuse, such as cocaine and heroin. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride in laboratory experiments is that it is a highly selective antagonist of the CB1 receptor. This means that it can be used to specifically block the effects of endocannabinoids and other cannabinoids without affecting other receptors or neurotransmitters. However, one limitation of using this compound is that it has a relatively short half-life in the body, which can make it difficult to use in long-term experiments.

Future Directions

There are many potential future directions for research on 4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride. One area of interest is the potential use of this compound in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of this compound in the treatment of drug addiction and withdrawal. Additionally, there is ongoing research on the potential use of this compound in the treatment of various neurological disorders, such as Parkinson's disease and multiple sclerosis. Overall, this compound is a promising compound with many potential therapeutic applications, and further research is needed to fully understand its effects and potential uses.

Scientific Research Applications

4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory effects in preclinical studies. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, this compound has been shown to have potential as an analgesic, anxiolytic, and antidepressant.

properties

IUPAC Name

4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2.ClH/c1-12-4-5-13(2)15(14(12)16)19-9-3-6-17-7-10-18-11-8-17;/h4-5H,3,6-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFDHNJMRGKDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Cl)OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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